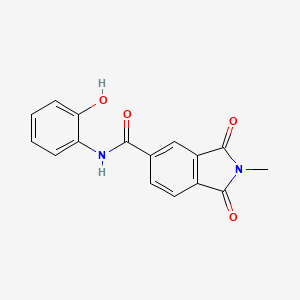
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide
Overview
Description
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dioxoisoindole core, which is a bicyclic structure containing two oxygen atoms, and a hydroxyphenyl group, which is a phenyl ring substituted with a hydroxyl group. The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide is histone deacetylase (HDAC) enzymes . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound inhibits HDAC1, which could be related to the translocation of HMGB1 from the nucleus to the cytoplasm . HDAC1 is involved in the deacetylation of HMGB1, a protein that has a role in inflammation and cell differentiation .
Biochemical Pathways
The compound’s interaction with HDAC1 affects the acetylation status of proteins, altering their function and the biochemical pathways they are involved in . For instance, the inhibition of HDAC1 can lead to the translocation of HMGB1, potentially affecting pathways related to inflammation and cell differentiation .
Pharmacokinetics
For instance, N-(2-hydroxyphenyl)-2-propylpentanamide, a valproic acid derivative, has shown acceptable pharmacokinetic properties in Wistar rats . It exhibited a systemic clearance of 2.20 mL/min/kg and an apparent volume of distribution of 0.70 L/kg . The absolute oral bioavailability was 33.8% .
Result of Action
The inhibition of HDAC1 by this compound can lead to increased levels of acetylated proteins, which can affect various cellular processes. For instance, the translocation of HMGB1 from the nucleus to the cytoplasm can trigger cell apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function or activity.
Cellular Effects
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has been found to have significant effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It is known that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dioxoisoindole core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The hydroxyphenyl group is then introduced via a substitution reaction, where a suitable hydroxyphenyl derivative reacts with the dioxoisoindole intermediate. The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroxyphenyl derivatives with reduced functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens, nitro groups, or alkyl groups are introduced using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenyl derivatives with reduced functional groups.
Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide can be compared with other similar compounds, such as:
N-(2-hydroxyphenyl)acetamide: Shares the hydroxyphenyl group but lacks the dioxoisoindole core, resulting in different chemical properties and reactivity.
N-(5-chloro-2-hydroxyphenyl)acetamide: Contains a chloro substituent on the phenyl ring, which can influence its reactivity and biological activity.
N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-18-15(21)10-7-6-9(8-11(10)16(18)22)14(20)17-12-4-2-3-5-13(12)19/h2-8,19H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSOMCSYQYMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333476 | |
| Record name | N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
518022-19-0 | |
| Record name | N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B5861368.png)
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B5861377.png)
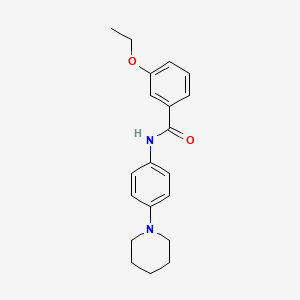
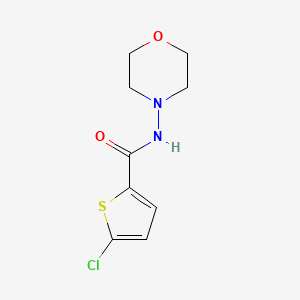
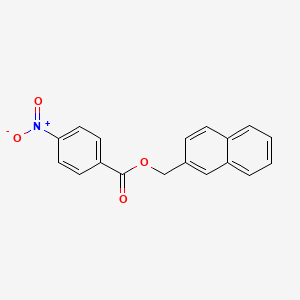
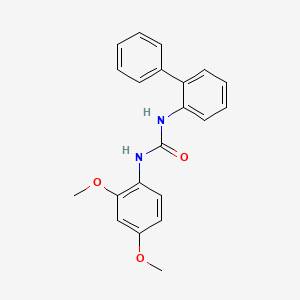
![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
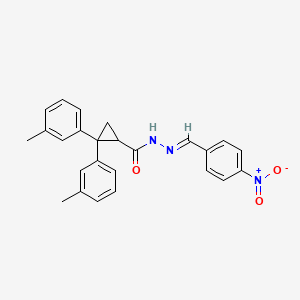

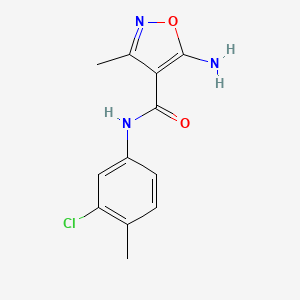

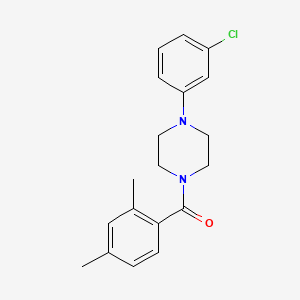
![N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5861444.png)
![propan-2-yl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)
